N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1H-1,2,3-triazole-5-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of 1H-1,2,3-triazole: The 1H-1,2,3-triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Carboxamide Formation: The carboxamide group is introduced by reacting the triazole intermediate with an appropriate amine under conditions that promote amidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound is used in the development of new synthetic methodologies and as a building block for more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure. Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-(trifluoromethyl)phenyl)pyrazole-5-carboxamide
N-(3-(trifluoromethyl)phenyl)imidazole-5-carboxamide
N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide
Uniqueness: N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of the trifluoromethyl group and the 1H-1,2,3-triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9(18)8-5-14-17-16-8/h1-5H,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCEDOUUUPDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NNN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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